

Characterization of Topiramate-13C6: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Topiramate-13C6-1*

Cat. No.: *B602561*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of Topiramate-13C6, a stable isotope-labeled internal standard essential for the accurate quantification of the antiepileptic and migraine-prophylactic drug, topiramate, in biological matrices. This document details the physicochemical properties, analytical methodologies for characterization, and its application in bioanalytical assays.

Physicochemical Properties

Topiramate-13C6 is a synthetic derivative of topiramate in which six carbon atoms have been replaced with the stable isotope, carbon-13. This isotopic labeling minimally alters the chemical properties of the molecule while providing a distinct mass shift, making it an ideal internal standard for mass spectrometry-based assays.^[1]

Table 1: General Physicochemical Properties of Topiramate-13C6

Property	Value	Reference
Chemical Name	2,3:4,5-Bis-O-(1-methylethylidene)-beta-D-fructopyranose 1-Sulfamate-13C6	[2][3]
Molecular Formula	$^{13}\text{C}_6\text{C}_6\text{H}_{21}\text{NO}_8\text{S}$	[2][4]
Molecular Weight	~345.32 g/mol	[2][4]
Exact Mass	~345.11891681 Da	[4]
Appearance	White to Off-White Solid	General
Solubility	Soluble in methanol, ethanol, acetone, and chloroform.	[5]

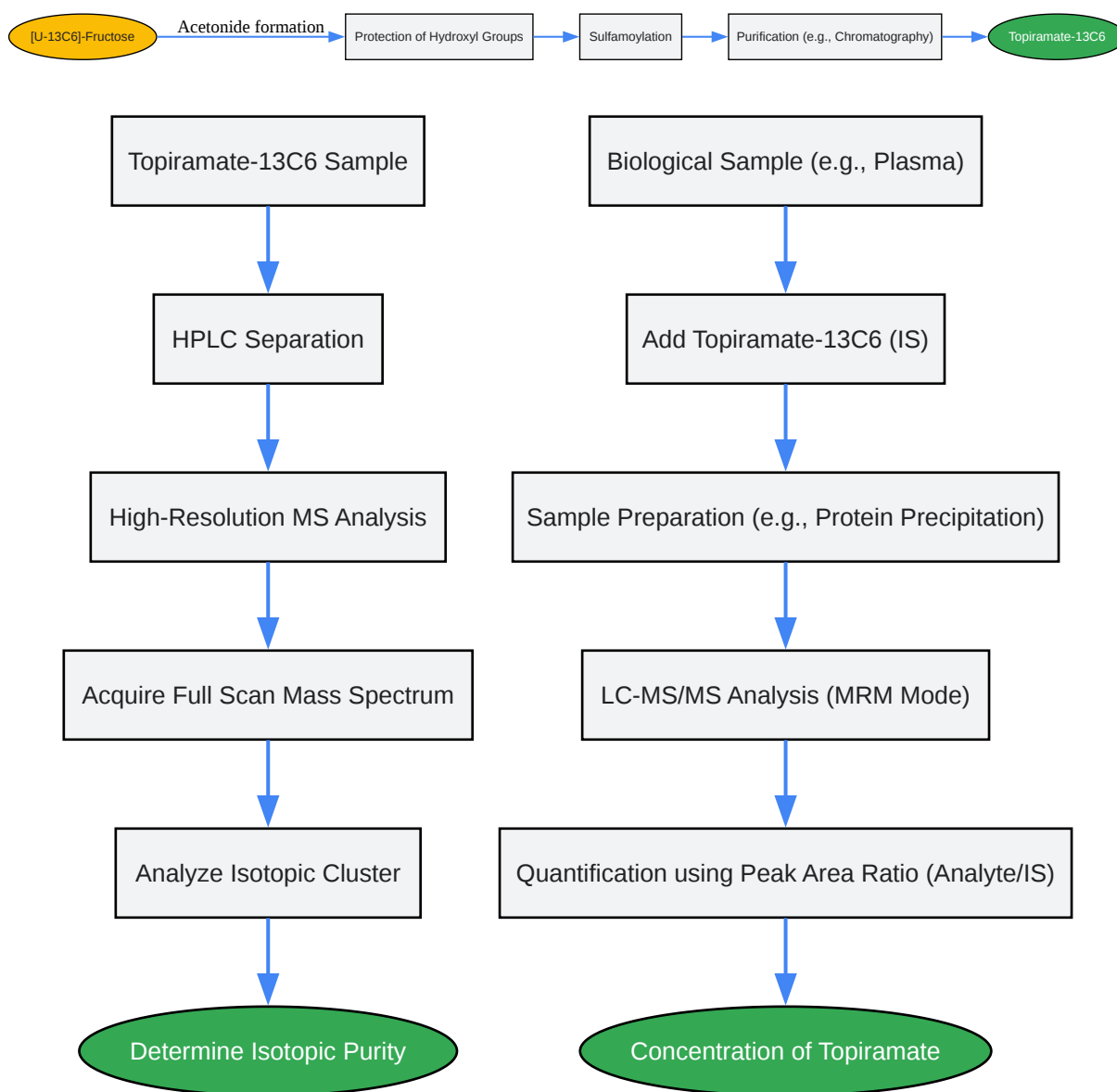
Table 2: Typical Quality Specifications for Topiramate-13C6

Parameter	Specification
Chemical Purity (by HPLC)	≥ 98%
Isotopic Purity (by MS)	≥ 99 atom % ^{13}C
Isotopic Enrichment	≥ 99% for ^{13}C

Synthesis and Purification

While specific, proprietary synthesis protocols for commercially available Topiramate-13C6 are not publicly disclosed, the general approach involves the use of a ^{13}C -labeled precursor. The synthesis likely starts from a commercially available ^{13}C -labeled fructose or a related monosaccharide. This precursor then undergoes a series of chemical reactions analogous to the synthesis of unlabeled topiramate to build the final molecule.

A plausible synthetic pathway is illustrated in the diagram below. The process would involve the protection of the hydroxyl groups of the ^{13}C -labeled fructose, followed by sulfamoylation and subsequent reactions to yield the final product.



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